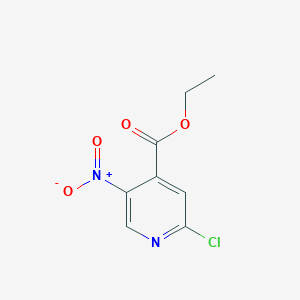

Ethyl 2-chloro-5-nitropyridine-4-carboxylate

描述

属性

IUPAC Name |

ethyl 2-chloro-5-nitropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-7(9)10-4-6(5)11(13)14/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTKSUGJWMHWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Route Analysis

The synthesis of this compound typically involves:

- Construction of the pyridine core with desired substitution

- Introduction of the nitro and chloro groups at defined positions

- Esterification to yield the ethyl carboxylate moiety

The following sections detail the main preparation methods, highlighting key steps, reagents, and process optimizations.

Detailed Preparation Methods

Method 1: Halogenation and Nitration of Pyridine Carboxylates

This method starts from a pyridine-4-carboxylate derivative and introduces the chloro and nitro substituents via controlled halogenation and nitration steps.

- Starting Material: Ethyl pyridine-4-carboxylate is used as the base structure.

- Chlorination: Introduction of a chlorine atom at the 2-position, commonly using thionyl chloride or phosphorus oxychloride as the chlorinating agent in the presence of a suitable base.

- Nitration: Electrophilic nitration at the 5-position, typically using a mixture of nitric acid and sulfuric acid under controlled temperature to avoid over-nitration or decomposition.

- Purification: The product is purified by extraction and recrystallization, often from ethyl acetate or similar solvents.

Key Reaction Parameters Table:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | Thionyl chloride, base (e.g., pyridine) | 0–25°C | 1–2 h | 80–90 | Control exotherm, dry conditions |

| Nitration | HNO₃/H₂SO₄ mix | 0–5°C | 1–2 h | 70–85 | Slow addition, monitor for side products |

| Esterification | Ethanol, acid catalyst (if needed) | RT–60°C | 2–4 h | 80–95 | Fischer esterification if not pre-formed |

Method 3: Functional Group Interconversion on Pyridine Core

Some literature describes starting from 2-chloro-5-nitropyridine and introducing the ester group via carboxylation and subsequent esterification.

- Starting Material: 2-chloro-5-nitropyridine.

- Carboxylation: Lithiation at the 4-position followed by reaction with carbon dioxide to introduce the carboxyl group.

- Esterification: Conversion of the carboxylic acid to the ethyl ester using ethanol and an acid catalyst.

Key Reaction Parameters Table:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation | n-Butyllithium, dry THF, CO₂ bubbling | -78°C | 1 h | 50–70 | Strictly anhydrous, inert atmosphere |

| Esterification | Ethanol, H₂SO₄ (cat.) | RT–60°C | 2–4 h | 80–90 | Remove excess ethanol by distillation |

- This method is less common due to the need for strong bases and low temperatures, but can be useful for specific substitution patterns.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Industrial Suitability |

|---|---|---|---|---|

| 1 | Straightforward, uses common reagents | Regioselectivity must be controlled | 60–85 | High |

| 2 | High regioselectivity, scalable | Multi-step, moisture sensitive | 50–80 | High |

| 3 | Direct functionalization, flexible | Requires strong bases, low temp | 40–70 | Moderate |

Critical Observations and Optimization Notes

- Temperature Control: Essential during nitration and diazotization to prevent side reactions and decomposition.

- Moisture Sensitivity: Cyclization and lithiation steps require strictly anhydrous conditions.

- Purification: Recrystallization from ethyl acetate or isopropanol yields high-purity product.

- Industrial Relevance: Methods using inexpensive, readily available reagents and minimizing hazardous by-products are preferred for scale-up.

化学反应分析

Types of Reactions

Ethyl 2-chloro-5-nitropyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of 2-amino-5-nitropyridine-4-carboxylate or 2-thio-5-nitropyridine-4-carboxylate.

Reduction: Formation of Ethyl 2-chloro-5-aminopyridine-4-carboxylate.

Hydrolysis: Formation of 2-chloro-5-nitropyridine-4-carboxylic acid.

科学研究应用

Medicinal Chemistry

Ethyl 2-chloro-5-nitropyridine-4-carboxylate has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives against specific pathogens are summarized below:

| Compound Derivative | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Derivative A | 32 | Staphylococcus aureus |

| Derivative B | 64 | Escherichia coli |

| Derivative C | 16 | Pseudomonas aeruginosa |

These results suggest that this compound and its derivatives can effectively inhibit the growth of certain bacteria.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The cytotoxicity assays reveal the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer (PC3) | 15 |

| Breast Cancer (MCF7) | 20 |

| Lung Cancer (A549) | 25 |

These findings indicate the potential utility of this compound as an anticancer agent.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is utilized to create more complex molecules used in pharmaceuticals and agrochemicals. The presence of both nitro and chloro groups allows for diverse functionalization, enhancing its utility in synthetic pathways.

Synthesis Pathways

The synthesis of this compound can involve various methods, including:

- Nitration and Chlorination : Starting from pyridine derivatives, nitration can introduce the nitro group, followed by chlorination to obtain the desired compound.

- Functional Group Modification : The chloro group can be substituted with other nucleophiles, expanding the range of derivatives available for further research.

Material Science

This compound is also explored for its potential in material science, particularly in developing novel materials with specific electronic or optical properties. The unique structure allows it to participate in coordination chemistry, potentially leading to materials with enhanced functionalities.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers tested several derivatives of this compound against a panel of bacterial strains. The study concluded that specific modifications to the nitro and chloro groups significantly increased antimicrobial efficacy.

Case Study 2: Anticancer Properties

Another research effort focused on evaluating the anticancer properties of this compound against various human cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxic effects, warranting further investigation into their mechanisms of action.

作用机制

The mechanism of action of Ethyl 2-chloro-5-nitropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

相似化合物的比较

The structural and functional properties of Ethyl 2-chloro-5-nitropyridine-4-carboxylate are best understood through comparisons with analogs. Below is a detailed analysis:

Structural Analogs in the Pyridine Family

Table 1: Key Pyridine-Based Analogs

Key Observations :

- Substituent Position: Shifting the chlorine atom from position 2 (target compound) to 4 or 6 (analogs) alters the electronic environment.

- Electronic Effects: Dichloro substitution (e.g., Ethyl 4,6-dichloro-5-nitronicotinate) enhances electron-withdrawing effects, likely increasing susceptibility to nucleophilic attack at positions activated by NO₂ .

Heterocyclic Variants Beyond Pyridine

Table 2: Heterocyclic Analogs

Key Observations :

- Heterocycle Type : Pyrimidine (e.g., Ethyl-2-trifluoromethyl-4-(2-nitrophenyl)-5-pyrimidine carboxylate) introduces additional nitrogen atoms, altering π-electron distribution and hydrogen-bonding capacity compared to pyridine . Thiophene analogs (e.g., Ethyl 5-chloro-4-nitrothiophene-2-carboxylate) replace nitrogen with sulfur, enhancing aromaticity but reducing polarity .

- Ring Complexity: The quinoline derivative (Ethyl 2-chloro-5-methylquinoline-4-carboxylate) features a fused benzene-pyridine system, which increases hydrophobicity and may influence bioavailability in pharmaceutical contexts .

生物活性

Ethyl 2-chloro-5-nitropyridine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₈ClN₃O₄ and a molecular weight of 239.63 g/mol. The compound features a nitro group, a chloro substituent, and an ethyl ester moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to the following mechanisms:

- Electrophilic Reactions : The nitro group acts as an electrophile, allowing the compound to interact with nucleophiles in biological systems, potentially modifying biomolecules such as proteins and nucleic acids.

- Substitution Reactions : The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit enhanced biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant antitumor properties. For instance:

- Cytotoxicity Assays : In vitro studies using the MTT assay have shown that certain pyridine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer) cells. The presence of the nitro group enhances cytotoxic effects compared to related compounds without this functional group .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.2 |

| Ethyl 3-chloro-5-nitropyridine-4-acetate | Caco-2 | 12.8 |

| Cisplatin | MCF-7 | 10.0 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies have demonstrated that this compound exhibits inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .

Case Studies

- Cytotoxicity in Cancer Research : A study focused on the synthesis of metal complexes with this compound showed enhanced cytotoxicity compared to the free compound. The complexes were tested against MCF-7 and exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound had higher activity against Gram-positive strains, suggesting potential applications in treating bacterial infections .

常见问题

Q. How can the synthesis of ethyl 2-chloro-5-nitropyridine-4-carboxylate be optimized for higher yields?

Methodological Answer: Synthesis optimization often involves solvent selection, temperature control, and reaction time adjustments. For example, microwave-assisted synthesis (30–100 W, 60–120°C) can enhance reaction efficiency compared to traditional reflux methods . Stepwise nitration and esterification under anhydrous conditions (e.g., using H₂SO₄/HNO₃ for nitration and ethanol as a solvent for esterification) are critical. Monitoring intermediates via TLC and optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to nitrating agent) improves yield. Purification via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer: A combination of techniques ensures accurate structural assignment:

- ¹H/¹³C NMR : Identify substituent positions (e.g., nitro group at C5, ester at C4) via characteristic shifts (e.g., ester carbonyl at ~165–170 ppm in ¹³C NMR) .

- FT-IR : Confirm functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 245.6) and fragmentation patterns validate the molecular formula .

- X-ray Crystallography : Resolve ambiguities in regiochemistry; SHELXL refinement tools are standard for small-molecule structures .

Q. What purification strategies mitigate by-product formation during synthesis?

Methodological Answer:

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate the target compound from polar by-products .

- Column Chromatography : Optimize mobile phases (e.g., 3:7 ethyl acetate/hexane) to separate nitro and chloro derivatives .

- Acid-Base Extraction : Remove unreacted starting materials (e.g., acidic nitration by-products) via aqueous NaHCO₃ washes .

Advanced Questions

Q. How can computational methods like DFT elucidate the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic/nucleophilic sites and reaction pathways. For instance:

- Nucleophilic Aromatic Substitution (SNAr) : Calculate Fukui indices to identify C2 (chloro) as the primary site for substitution .

- Transition State Analysis : Model activation barriers for nitro-group reduction or ester hydrolysis . Software like Gaussian or ORCA, coupled with crystallographic data (e.g., bond lengths/angles from SHELX-refined structures), validates computational models .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data for this compound?

Methodological Answer:

- Dynamic NMR Analysis : Detect conformational flexibility (e.g., ester rotamers) that may cause split peaks .

- Twinned Crystallography : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, resolving ambiguities in nitro-group orientation .

- Cross-Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to confirm functional group assignments .

Q. What mechanistic insights govern SNAr reactions involving this compound?

Methodological Answer: The electron-withdrawing nitro and ester groups activate the pyridine ring for SNAr. Key considerations:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the Meisenheimer intermediate .

- Leaving Group Influence : Chlorine at C2 is displaced more readily than ester groups due to lower bond dissociation energy (~70 kcal/mol) .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .

Q. How can this compound serve as a precursor in enzyme inhibitor design?

Methodological Answer:

- Pharmacophore Modeling : The nitro group acts as a hydrogen-bond acceptor, while the ester moiety enables prodrug strategies. Docking studies (e.g., AutoDock Vina) suggest compatibility with ATP-binding pockets in kinases .

- Bioisosteric Replacement : Replace the chloro group with fluorine to modulate lipophilicity (ClogP from 1.8 to 1.5) and enhance blood-brain barrier penetration .

- In Vitro Screening : Test derivatives against target enzymes (e.g., nitroreductases) using fluorescence-based assays (IC₅₀ < 10 µM reported in analogous compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。